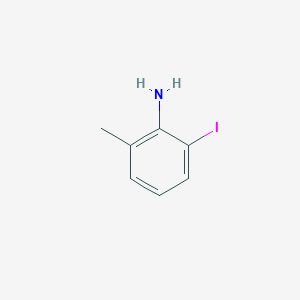

2-Iodo-6-methylaniline

Description

Significance of Halogenated Anilines as Key Synthetic Intermediates

Among the diverse classes of substituted anilines, halogenated anilines have emerged as particularly crucial synthetic intermediates. nih.gov The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The nature and position of the halogen substituent can significantly influence the reactivity and regioselectivity of these transformations. researchgate.net

Contextualization of 2-Iodo-6-methylaniline within Aromatic Amine Chemistry

Within the family of halogenated anilines, this compound occupies a significant position. Its structure, featuring an iodine atom and a methyl group ortho to the amine, presents a unique combination of steric and electronic properties. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, makes this compound a highly valuable precursor. thieme-connect.com The adjacent methyl group can influence the conformation of the molecule and the reactivity of the nearby amino and iodo groups, offering opportunities for stereoselective synthesis.

Current Research Landscape and Challenges in Iodoaniline Chemistry

The current research landscape in iodoaniline chemistry is vibrant, with ongoing efforts to develop novel and more efficient synthetic methodologies. acs.org A significant focus lies in expanding the scope of cross-coupling reactions to include a wider range of substrates and to achieve higher levels of selectivity under milder conditions. thieme-connect.com Challenges remain in the selective functionalization of polyhalogenated anilines and in the development of more sustainable and environmentally benign synthetic routes. Overcoming the issue of competing side reactions, such as β-hydride elimination in certain coupling processes, is also an active area of investigation. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYIGUPWQAFKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473573 | |

| Record name | 2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832133-11-6 | |

| Record name | 2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 6 Methylaniline and Analogues

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of 2-methylaniline (o-toluidine). The primary challenge in this approach lies in controlling the position of iodination, as the activating and directing effects of the amino (-NH₂) and methyl (-CH₃) groups can lead to a mixture of isomers.

Electrophilic Iodination Approaches and Regioselectivity

Electrophilic aromatic substitution is a fundamental method for halogenating anilines. The amino group is a potent activating group and an ortho, para-director, while the methyl group is a weaker ortho, para-director. In 2-methylaniline, the para-position relative to the amino group is occupied by the methyl group. This leaves the two ortho-positions (C4 and C6) as the primary sites for electrophilic attack. The regioselectivity of the iodination is therefore highly dependent on the interplay between electronic effects, steric hindrance from the methyl group, and the reaction conditions employed.

A remarkable degree of control over regioselectivity can be achieved by modifying the reaction parameters, particularly the solvent. Research on the iodination of anilines using N-Iodosuccinimide (NIS) has demonstrated a "regioswitchable" outcome. Direct iodination of anilines with NIS in polar solvents like dimethyl sulfoxide (B87167) (DMSO) typically yields para-iodinated products with high selectivity. lookchem.com Conversely, switching to less polar solvents such as benzene (B151609), in the presence of an acid like acetic acid (AcOH), dramatically favors the formation of the ortho-isomer. lookchem.com This solvent-dependent selectivity provides a powerful tool for directing the iodine atom to the desired position on aniline (B41778) analogues. lookchem.com

Table 1: Solvent Effect on Regioselectivity of Aniline Iodination with NIS

| Substrate | Conditions | ortho/para Ratio |

|---|---|---|

| Aniline | NIS, DMSO | 4:96 |

| Aniline | NIS, AcOH, Benzene | 91:9 |

This table illustrates the principle of regioswitchable iodination based on solvent polarity, a key strategy for synthesizing specific isomers of iodoanilines. lookchem.com

Transition Metal-Free Oxidative Iodination Techniques

Transition-metal-free oxidative iodination presents an environmentally benign and cost-effective alternative for synthesizing iodoarenes. These methods typically utilize a simple iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in combination with an oxidant to generate a more reactive electrophilic iodine species (I⁺) in situ. researchgate.net

A variety of oxidants can be employed, including hydrogen peroxide (H₂O₂), sodium percarbonate, and even molecular oxygen. researchgate.netorganic-chemistry.org For instance, the oxidative iodination of arenes has been effectively carried out using one equivalent of KI with two equivalents of 30% hydrogen peroxide in methanol (B129727) in the presence of a strong acid. researchgate.net This approach has been successful for various anilines, providing good yields of the halogenated products. researchgate.net Another novel protocol involves the use of dimethyl sulfoxide (DMSO) which can assist in the regioselective iodination of aniline analogues at room temperature without the need for a separate metal or oxidant. elsevierpure.com These methods avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. researchgate.net

Halogenation with Specific Reagents and Catalysts

A wide array of reagents and catalytic systems have been developed for the iodination of aromatic compounds. Because molecular iodine (I₂) is often not electrophilic enough to react directly with deactivated or moderately activated aromatic rings, activating agents are necessary. ajol.info These systems are designed to generate a potent electrophilic iodine source under controlled conditions to improve yield and regioselectivity. researchgate.net

Common methods include the use of iodine in the presence of an oxidizing agent, which enhances its electrophilicity. researchgate.net Some of the numerous reported systems include:

Iodine with silver nitrate (B79036) (AgNO₃) researchgate.net

Iodine with periodic acid (HIO₃) researchgate.net

Iodine with lead tetraacetate (Pb(OAc)₄) researchgate.net

Potassium iodide (KI) with potassium ferrate (K₂FeO₄) in water researchgate.net

N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid researchgate.netuky.edu

Iodine monochloride (ICl)

The choice of reagent is critical and depends on the specific substrate and desired outcome. For example, N-iodosuccinimide in conjunction with catalytic trifluoroacetic acid is known to be a mild and effective system for iodinating electron-rich aromatics. uky.edu Another specialized reagent, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, has been shown to be an efficient and regioselective agent for the iodination of a wide variety of aryl amines. ajol.info

Table 2: Selected Reagent Systems for the Iodination of Anilines

| Reagent System | Key Features |

|---|---|

| I₂ / H₂O₂ / H⁺ | Utilizes an inexpensive oxidant; environmentally friendly. researchgate.net |

| NIS / Trifluoroacetic acid | Mild conditions, effective for electron-rich aromatics. uky.edu |

| ICl / Solvent | Simple to use but may require purification from side products. |

Precursor-Based Synthetic Routes

An alternative to direct iodination is the synthesis of 2-iodo-6-methylaniline from precursors that already contain some of the required functional groups or a substitution pattern that facilitates the introduction of the remaining groups.

Amination of Aryl Halides and Arylboronic Acids

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. This strategy can be applied to synthesize this compound by starting with a dihalogenated toluene (B28343) derivative, such as 2-bromo-6-iodotoluene, and introducing the amino group via reaction with an ammonia (B1221849) surrogate or a protected amine.

The Buchwald-Hartwig amination typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and efficiency. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate the challenging C-N bond formation. rsc.org

Table 3: Common Components in Buchwald-Hartwig Amination Reactions

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic palladium. rsc.orggeorgiasouthern.edu |

| Phosphine Ligand | XPhos, SPhos, DavePhos, RuPhos | Stabilizes the palladium catalyst and facilitates reductive elimination. rsc.orgrsc.org |

| Base | NaOtBu, KOtBu, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. rsc.orgrsc.org |

| Amine Source | Aniline, Morpholine, Ammonia surrogates | Provides the nitrogen atom for the new C-N bond. rsc.org |

This table outlines the typical components for a Buchwald-Hartwig amination, a versatile method for synthesizing aryl amines from aryl halides.

This method offers excellent functional group tolerance and allows for the precise construction of the target molecule from a readily available, appropriately substituted precursor.

Decarboxylative Iodination of Anthranilic Acids

A highly efficient and regioselective route to 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids (2-aminobenzoic acids). rsc.org This transformation replaces the carboxylic acid group with an iodine atom, providing direct access to the desired iodoaniline structure.

A practical, transition-metal-free, and base-free procedure has been developed for this purpose. rsc.orgrsc.org The synthesis of this compound was successfully achieved by reacting its corresponding precursor, 2-amino-6-methylbenzoic acid, with iodine (I₂) and potassium iodide (KI) in acetonitrile. The reaction is conducted under an oxygen atmosphere at elevated temperatures, with oxygen serving as the terminal oxidant. rsc.orgrsc.org This method is operationally simple, scalable, and tolerates a wide range of functional groups. rsc.org

In a specific reported synthesis, this compound was obtained as a yellow solid in a 52% yield from 2-amino-6-methylbenzoic acid. rsc.org Mechanistic studies suggest the reaction may proceed through either a radical decarboxylation pathway or a concerted decarboxylation-iodination process. nih.gov

Table 4: Synthesis of this compound via Decarboxylative Iodination

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Amino-6-methylbenzoic acid | I₂ (0.5 equiv), KI (0.6 equiv) | CH₃CN, O₂ atmosphere, 180 °C | This compound | 52% rsc.org |

This table summarizes the specific experimental conditions for the synthesis of the title compound using a modern, transition-metal-free decarboxylative iodination method. rsc.org

Ortholithiation-Based Approaches for Substituted Anilines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including anilines. wikipedia.org This method circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution. The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile to introduce a substituent specifically at the ortho-position. wikipedia.orgrsc.org

For anilines, the amino group itself is not an effective DMG. Therefore, it is typically protected with a group that can direct the lithiation. Common DMGs for anilines include pivaloyl (PivNH) and tert-butoxycarbonyl (BocNH). uvm.edu The heteroatom in the DMG acts as a Lewis base, coordinating to the lithium from the organolithium reagent, which facilitates the deprotonation of the nearby ortho-proton. wikipedia.org For instance, N-pivaloyl protected anilines can be effectively ortho-lithiated and subsequently treated with an iodine source to yield the corresponding ortho-iodoaniline derivative. researchgate.net The choice of protecting group is critical; PivNH substituents are generally considered stronger DMGs than BocNH groups, which may require more reactive lithiating agents like t-BuLi to achieve the desired transformation. uvm.edu This approach has been successfully applied to the synthesis of various substituted anilines and is a key method for preparing precursors to complex molecules. rsc.orgresearchgate.net

Multi-Step Synthesis Pathways for Structurally Diverse Analogues

The synthesis of complex aniline derivatives often requires multi-step pathways to control the placement of various functional groups on the aromatic ring. udel.edutrine.edu The order of reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents. lumenlearning.com

Strategies Involving Nitration and Subsequent Reduction

A foundational and widely used strategy for the synthesis of primary anilines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comacs.org This two-step process is a cornerstone of aromatic chemistry. youtube.com

Nitration: The first step is an electrophilic aromatic substitution where the aromatic ring is treated with nitric acid (HNO₃), typically in the presence of a stronger acid like sulfuric acid (H₂SO₄). youtube.com This generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the aromatic ring to form a nitroarene. youtube.com The regiochemical outcome of the nitration is directed by the substituents already present on the ring. lumenlearning.com

Reduction: The nitro group is then reduced to a primary amine (-NH₂). youtube.comacs.org This transformation can be accomplished using various reducing agents. acs.org Classic and common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). acs.org Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), is also a very effective and clean method for this reduction. youtube.comacs.org

This sequence is particularly useful in multi-step syntheses because the nitro group is a strong deactivator and meta-director, while the resulting amino group is a strong activator and ortho-, para-director. By performing the nitration and reduction at the appropriate stage, a chemist can control the introduction of subsequent substituents. lumenlearning.com For example, to synthesize an ortho- or para-iodinated aniline, iodination would typically precede nitration, whereas for a meta-isomer, nitration would be performed first. lumenlearning.com An alternative multi-step approach involves the nitration of a precursor, followed by reduction to the aniline, and then a final halogenation step.

Below is a data table illustrating a synthetic route to an analogue of this compound.

Table 1: Multi-step Synthesis of 2-Iodo-4-methylaniline

| Step | Starting Material | Reagents | Product | Application |

| 1 | 4-Methylaniline | Nitrating agent | 2-Nitro-4-methylaniline | Introduction of nitro group |

| 2 | 2-Nitro-4-methylaniline | Reducing agent | 2-Amino-4-methylaniline | Reduction to aniline |

| 3 | 2-Amino-4-methylaniline | Iodine, Oxidizing agent | 2-Iodo-4-methylaniline | Iodination of the amino group |

Sequential Functionalization for Complex this compound Derivatives

Creating structurally diverse and complex derivatives of this compound often involves sequential functionalization, where different groups are introduced in a controlled order. This can be achieved through various modern synthetic methods.

One practical route to 2-iodoanilines, including this compound, is the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. rsc.org In this method, the corresponding substituted anthranilic acid is treated with an iodine source under an oxygen atmosphere to yield the 2-iodoaniline (B362364) derivative. rsc.org This approach provides direct access to a range of functionalized products. rsc.org

Table 2: Synthesis of Substituted 2-Iodoanilines via Decarboxylative Iodination

| Product | Yield |

| This compound | 52% |

| 4-Chloro-2-iodoaniline | 68% |

| 5-Chloro-2-iodoaniline | 59% |

| 2-Iodo-N-phenylaniline | 58% |

| Data sourced from a study on decarboxylative iodination of anthranilic acids. rsc.org |

Further complexity can be introduced using palladium-catalyzed C-H functionalization reactions. These methods allow for the direct introduction of functional groups at positions that are otherwise difficult to access. For example, directing-group-assisted, Pd-catalyzed meta-C–H bromination or chlorination of aniline derivatives has been developed, overcoming the innate ortho/para-selectivity of electrophilic halogenation. rsc.org Similarly, highly para-selective C–H olefination of aniline derivatives can be achieved using a Pd/S,O-ligand catalyst system under mild conditions. acs.org

Another powerful strategy for late-stage functionalization is the one-pot tandem diazotisation–iodination of aryl amines. rsc.org This process converts a primary aniline into a diazonium salt, which is then immediately substituted with iodide. This method is tolerant of a wide range of functional groups, making it suitable for the final steps in the synthesis of complex molecules. rsc.org For instance, a chemoselective reduction of a nitroaryl compound to the corresponding aniline can be followed by this one-pot iodination to furnish the final aryl iodide. rsc.org These sequential strategies provide a versatile toolkit for constructing a library of complex this compound derivatives.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Anilines

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable and environmentally benign methods for the synthesis of halogenated anilines. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve atom economy. researchgate.netgoogle.com

A notable green methodology is the use of mechanochemistry, which involves solvent-free reactions conducted by grinding solids together. beilstein-journals.org A catalyst-free halogenation of anilines and phenols has been developed using an electrical mortar and pestle. beilstein-journals.org This method employs N-halosuccinimides (NXS) as the halogen source and polyethylene (B3416737) glycol (PEG-400) as a liquid grinding auxiliary, affording mono-, di-, and tri-halogenated products in excellent yields with short reaction times. beilstein-journals.org The stoichiometry of the NXS reagent controls the degree of halogenation. beilstein-journals.org

Table 3: Mechanochemical Tri-iodination of Anilines

| Substrate | Reagent | Yield |

| Aniline | 3 equiv. NIS | >90% |

| Anthranilic acid | 3 equiv. NIS | >90% |

| Data sourced from a study on automated grinding chemistry. beilstein-journals.org NIS refers to N-Iodosuccinimide. |

The use of water as a reaction solvent is another key tenet of green chemistry. google.com Aqueous-phase reaction systems have been developed for catalytically synthesizing compounds from ortho-halogenated anilines, offering advantages such as enhanced safety, reduced pollution, and simplified product separation compared to traditional organic solvents. google.com

The development of syntheses in alternative benign solvents, such as deep eutectic solvents (DES), also contributes to more sustainable practices. researchgate.net For example, the iodocyclization of certain substrates has been successfully carried out in a choline (B1196258) chloride/urea deep eutectic solvent, demonstrating the potential of these green solvents in halogenation reactions. researchgate.net Furthermore, the use of hypervalent iodine reagents is being explored as an environmentally friendly alternative to heavy metal-based oxidants in various synthetic transformations. acs.org These sustainable approaches represent the future direction of chemical synthesis for halogenated anilines and other important chemical intermediates.

Mechanistic Investigations of Reactions Involving 2 Iodo 6 Methylaniline

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Iodo-6-methylaniline is an important building block in these transformations due to the reactivity of its carbon-iodine bond.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis. The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cnbyjus.com

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prominent example. sioc-journal.cnbyjus.com The catalytic cycle typically begins with the oxidative addition of the aryl halide, such as this compound, to a Pd(0) complex. sioc-journal.cnbyjus.comnih.gov This step is often the rate-determining step of the cycle. byjus.com The resulting Pd(II) intermediate then undergoes transmetalation with a boronic acid in the presence of a base. sioc-journal.cnyoutube.com The base is crucial as organoboron compounds are generally covalent and require activation to facilitate the transfer of the organic group to the palladium center. youtube.com Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst. sioc-journal.cnyoutube.com Studies have shown that for some systems, reductive elimination is faster from three-coordinate than from four-coordinate palladium complexes, suggesting that ligand dissociation can play a key role. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org The mechanism also initiates with the oxidative addition of the aryl halide to a Pd(0) species. libretexts.orgmdpi.com This is followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination forms the substituted alkene product and a hydridopalladium halide species. libretexts.orgmdpi.com The catalytic cycle is completed by the reductive elimination of HX in the presence of a base, which regenerates the Pd(0) catalyst. mdpi.com The use of iodo-derivatives in Heck reactions often leads to higher yields compared to bromo-derivatives, likely due to the greater reactivity of the Ar-I bond. nih.gov

Below is a table summarizing key mechanistic steps in these palladium-catalyzed reactions:

| Reaction | Key Mechanistic Steps | Role of this compound |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Substrate for oxidative addition to Pd(0) |

| Heck Reaction | 1. Oxidative Addition2. Migratory Insertion3. β-Hydride Elimination4. Reductive Elimination | Substrate for oxidative addition to Pd(0) |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann reaction, represent an important alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. nih.govacs.org These reactions often require harsher conditions than their palladium-catalyzed counterparts, though the use of ligands can facilitate milder reaction conditions. beilstein-journals.org

In the context of N-arylation, a copper(I) catalyst is often used. For sterically hindered substrates, such as those involving ortho-substituted aryl iodides like this compound, the choice of ligand is critical. nih.gov The mechanism is thought to involve the coordination of the amine and the aryl iodide to the copper center, followed by a reductive elimination-like step to form the C-N bond. The electronic properties of the heteroaryl iodide can influence the reaction rate, with less electron-rich systems sometimes facilitating reductive elimination. researchgate.net

Recent developments have enabled the copper-catalyzed cross-coupling of two different aromatic compounds through an in situ iodination followed by direct arylation. nih.gov This method demonstrates high regioselectivity and is compatible with a range of functional groups. nih.gov

Mechanistic Studies of Transition Metal-Free Cross-Coupling Reactions Involving Iodoarenes

Transition-metal-free cross-coupling reactions have gained significant attention as a more sustainable alternative to traditional methods. researchgate.netacs.org These reactions often proceed through radical pathways. researchgate.netacs.org One common mechanism is the base-promoted homolytic aromatic substitution (BHAS). rsc.org In this process, a "super electron donor," generated in situ from a promoter molecule and a strong base like potassium tert-butoxide, initiates the cleavage of the carbon-halogen bond in the iodoarene via a single electron transfer (SET). rsc.org

The resulting aryl radical can then react with another aromatic compound in a homolytic aromatic substitution. acs.org Mechanistic studies have shown that for iodoarenes, an anilide anion can directly activate the C-I bond through SET. rsc.org The generated radical intermediate can then be further activated by the base to form a radical anion, which is an even better electron donor. rsc.org

Radical Reaction Pathways and Their Initiation

The generation and subsequent reactions of aryl radicals from iodoarenes like this compound are a cornerstone of many modern synthetic methods.

Aryl Radical Generation from Iodoarenes and N-Methylanilines

Aryl radicals can be generated from iodoarenes through various methods, including photoredox catalysis and the use of strong bases with organic additives. rsc.orgchemrxiv.org In the context of N-methylanilines, the deprotonation by a strong base can form an anilide anion that acts as an electron donor. rsc.org This anion can then initiate a single electron transfer to the iodoarene, leading to the formation of an aryl radical and the corresponding radical cation of the aniline (B41778) derivative. rsc.org

Radical clock experiments have been instrumental in confirming the intermediacy of aryl radicals in these reactions. nih.gov For instance, the reaction of an N-allyl-2-iodo-N-methylaniline derivative under basic conditions leads to a cyclized product, which is strong evidence for the formation of a radical intermediate. nih.gov

Single Electron Transfer Processes in Carbon-Halogen Bond Activation

Single electron transfer (SET) is a fundamental process in the activation of carbon-halogen bonds, particularly in transition-metal-free systems. rsc.orgacs.org The feasibility of SET depends on the reduction potential of the haloarene and the oxidation potential of the electron donor. acs.org Iodoarenes are particularly susceptible to SET-induced cleavage due to the relatively weak C-I bond. acs.org

The SET process can be initiated by various species, including photoexcited catalysts, bases, or electron donor-acceptor (EDA) complexes. acs.org Once the radical anion of the iodoarene is formed, it rapidly dissociates into an aryl radical and a halide anion. This aryl radical can then participate in a variety of subsequent reactions, making SET a versatile strategy for initiating complex chemical transformations. rsc.orgacs.org The use of organic super electron donors, such as 2-azaallyl anions, has been shown to enable the reductive fragmentation of unactivated aryl iodides to generate aryl radicals under mild conditions. nih.gov

The following table details the key species involved in radical generation from this compound:

| Initiation Method | Key Species | Resulting Radical |

| Base-Promoted Homolytic Aromatic Substitution (BHAS) | Anilide anion, Potassium tert-butoxide | 2-methyl-6-aminophenyl radical |

| Photoredox Catalysis | Photoexcited catalyst, Electron donor | 2-methyl-6-aminophenyl radical |

| Organic Super Electron Donors | 2-Azaallyl anion | 2-methyl-6-aminophenyl radical |

Intramolecular Radical Cyclizations and Chirality Transfer Studies

The structure of this compound makes it a valuable substrate for studying intramolecular radical cyclizations, a powerful method for constructing heterocyclic scaffolds. In these reactions, the iodine atom serves as a precursor for a radical species. The process is typically initiated by a radical initiator, which abstracts the iodine atom to generate an aryl radical. This highly reactive intermediate can then undergo cyclization by attacking a suitably positioned unsaturated bond within the same molecule.

Key steps in the intramolecular radical cyclization of derivatives of this compound often involve:

Radical Generation: Homolytic cleavage of the carbon-iodine bond to form an aryl radical. This can be promoted by reagents like tris(trimethylsilyl)silane (B43935) under visible light, which generates a silicon-centered radical that abstracts the iodine. nih.gov

Cyclization: The aryl radical attacks an intramolecular π-system, such as an alkene or alkyne, in an exo or endo fashion. 5-exo-trig cyclizations are common for forming five-membered rings, such as indolines. nih.govwikipedia.org

Quenching: The resulting cyclized radical is then quenched, often by abstracting a hydrogen atom from a donor molecule, to yield the final product. nih.gov

Studies on derivatives like N-allyl-o-iodoarylcarbamates have demonstrated that these radical cyclizations can proceed with high yields. pitt.edu For instance, enantioenriched derivatives undergo cyclization to produce enantioenriched dihydroindoles with significant chirality transfer, indicating that the stereochemical information from the starting material can be effectively translated to the product. pitt.edu The efficiency of chirality transfer is a crucial aspect of these studies, with observed transfers ranging from 83-92% in radical cyclizations and even higher (84-99%) in corresponding anionic cyclizations. pitt.edu The sense of chirality is often retained in both radical and anionic pathways. pitt.edu

| Reaction Type | Substrate | Product | Chirality Transfer (%) | Yield (%) |

| Radical Cyclization | Enantioenriched N-allyl-o-iodoarylcarbamates | Enantioenriched dihydroindoles | 83-92 | 87-100 |

| Anionic Cyclization | Enantioenriched N-allyl-o-iodoarylcarbamates | Enantioenriched dihydroindoles | 84-99 | 58-74 |

This table presents data on the efficiency of chirality transfer in cyclization reactions of N-allyl-o-iodoarylcarbamate derivatives. pitt.edu

Nucleophilic and Electrophilic Reactivity of the Aniline Moiety

Role of the Amino Group in Nucleophilic Reactions

The amino group in this compound is a key functional group that dictates its nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a variety of reactions. However, the nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the methyl group is electron-donating, which should enhance the nucleophilicity of the amino group. Conversely, the iodine atom has a modest electron-withdrawing inductive effect.

The amino group's nucleophilicity is evident in reactions such as:

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) to form the corresponding amide. libretexts.org This transformation is often used as a protecting strategy to moderate the reactivity of the amino group. libretexts.org

Coupling Reactions: The amino group can participate in copper-catalyzed Chan-Lam coupling reactions with boronic acids to form N-aryl products. rsc.org The reactivity in these couplings is generally higher for electron-rich anilines. rsc.org

The basicity of the amino group also plays a role in its reactivity. In reactions involving unsymmetrically substituted diamines, the relative nucleophilicity of the amino groups, as influenced by the electronic nature of substituents, determines the site of reaction. thieme-connect.de

Electrophilic Aromatic Substitutions on the this compound Ring

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the positions ortho to the amino group are occupied by the iodine and methyl groups. Therefore, electrophilic substitution is expected to occur primarily at the position para to the amino group (position 4).

A notable example is the nitration of this compound. Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the para position relative to the amino group, yielding 2-iodo-6-methyl-4-nitroaniline. To control the regioselectivity and prevent side reactions, this reaction is typically carried out at low temperatures (0–10 °C).

The high reactivity of anilines in electrophilic aromatic substitution can sometimes be a disadvantage, leading to polysubstitution. libretexts.org To circumvent this, the amino group can be converted to an amide (e.g., an acetamide). The amido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled monosubstitution. libretexts.org Subsequent hydrolysis of the amide regenerates the amino group. libretexts.org

| Reaction | Reagents | Product | Key Feature |

| Nitration | HNO₃, H₂SO₄ | 2-Iodo-6-methyl-4-nitroaniline | Substitution occurs para to the activating amino group. |

| Bromination (of the corresponding acetamide) | Br₂, followed by hydrolysis | 4-Bromo-2-iodo-6-methylaniline | Amide protection allows for controlled monobromination. |

This table summarizes key electrophilic aromatic substitution reactions involving this compound and its derivatives.

Hypervalent Iodine Chemistry and Catalysis with Aniline-Type Reagents

Aryl iodides, including this compound, are precursors for the formation of hypervalent iodine reagents. These reagents, where the iodine atom has a formal oxidation state higher than +1, are valuable as oxidizing agents and in group transfer reactions. wikipedia.orgresearchgate.net

In-situ Generation and Catalytic Oxidative Transformations

Hypervalent iodine(III) species can be generated in situ from iodoarenes through oxidation. acs.orgnih.gov This approach is central to the development of catalytic processes where a substoichiometric amount of the iodoarene is used in conjunction with a stoichiometric, terminal oxidant. researchgate.netnih.gov This strategy offers a greener alternative to using stoichiometric heavy metal oxidants. organic-chemistry.org

Iodine-catalyzed oxidative transformations can lead to the formation of new carbon-oxygen and carbon-nitrogen bonds. researchgate.net For instance, I(III)-catalyzed oxidative cyclization-migration tandem reactions have been developed to convert unactivated anilines into 3H-indoles. nih.gov These reactions can be catalyzed by as little as 1 mol% of an iodocatalyst in the presence of an oxidant like Selectfluor. nih.gov The choice of the iodoarene pre-catalyst can influence the diastereoselectivity of the reaction, suggesting that the iodine catalyst is involved in the stereodetermining step. nih.gov

Ligand Exchange and Coupling Mechanisms in Arylation Reactions

Diaryliodonium salts, which can be synthesized from aryl iodides, are effective aryl-group-transfer agents in transition-metal-free arylation reactions. acs.orgnih.gov The mechanism of these reactions typically involves ligand exchange and subsequent reductive elimination.

The general mechanism proceeds as follows:

Ligand Exchange: The counteranion of the diaryliodonium salt is exchanged with a nucleophile (Nu⁻) to form a T-shaped intermediate, [Ar₂I-Nu]. acs.orgnih.gov

Ligand Coupling: The nucleophile is transferred from the iodine(III) center to one of the aryl groups in a concerted ipso-substitution. acs.org This step proceeds through a three-center-four-electron transition state. acs.org

Reductive Elimination: The desired arylated product (Ar-Nu) is formed along with the elimination of an aryl iodide molecule (ArI). acs.orgnih.gov

Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and fingerprint region of 2-Iodo-6-methylaniline. While specific experimental spectra for this compound are not widely published, data from analogous compounds such as other substituted anilines allow for a detailed prediction of its vibrational characteristics.

The FT-IR spectrum is expected to show distinct bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region as two separate bands for symmetric and asymmetric stretching . Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group would produce bands in the 2800-3000 cm⁻¹ range . The complex fingerprint region, particularly between 1400-1600 cm⁻¹, contains the aromatic C=C stretching vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring . The C-I bond introduces absorption features in the low-frequency region of the spectrum.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. Functional groups with strong dipoles, like water, tend to have weak FT-Raman signals, which can be an advantage for analyzing aqueous samples. Conversely, non-polar bonds such as carbon-carbon double bonds in the aromatic ring yield strong Raman scattering. Computational frequency calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational spectra and assist in the assignment of experimental bands .

Table 1: Expected Vibrational Frequencies for this compound Based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR/FT-Raman |

| Aliphatic C-H Stretch (Methyl) | 2800 - 3000 | FT-IR/FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound by probing the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopic data for this compound has been reported, providing key structural information. In a study, the compound was characterized as a yellow solid with a melting point of 41 °C. The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, showed a signal for an aromatic proton at δ 7.52 as a doublet of doublets, indicating coupling with two other protons rsc.org. The presence of the methyl group and other aromatic protons would give rise to additional characteristic signals, allowing for the complete assignment of the proton environments.

Table 2: Partial ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Solvent |

|---|---|---|---|---|

| Aromatic H | 7.52 | dd | J₁ = 8.0, J₂ = 0.8 | CDCl₃ |

Note: Data extracted from a study by Tang et al. (2022) rsc.org. The full signal assignment was not available in the provided source.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure determination for this compound has not been reported in the surveyed literature, extensive crystallographic studies on its derivatives, such as 2-Iodo-6-methyl-4-nitroaniline, offer valuable insights into its expected molecular architecture .

Computational Chemistry Approaches

Theoretical chemistry provides powerful tools to complement experimental findings and predict the properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules . For compounds containing heavy atoms like iodine, hybrid functionals such as B3LYP are often employed to achieve a balance between accuracy and computational cost . DFT calculations can optimize the molecular geometry and provide detailed information about molecular orbital energies and electron density distributions, which are fundamental to understanding the molecule's chemical behavior . The presence of the electron-donating amino and methyl groups and the electron-withdrawing, polarizable iodine atom creates a unique electronic environment that governs the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule.

For substituted anilines, the HOMO often shows a significant contribution from the nitrogen lone pair of the amino group, making this site susceptible to electrophilic attack. The LUMO's character and energy are influenced by the substituents on the ring. The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness and electrophilicity index, which quantify the molecule's resistance to change in its electron distribution and its propensity to act as an electrophile, respectively.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and is color-coded to represent different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected to be localized around the electron-rich amino group, while positive potential may be found near the hydrogen atoms and the polarizable iodine atom .

The Fukui function is another reactivity descriptor derived from DFT that identifies the most reactive sites in a molecule more quantitatively. It describes the change in electron density at a given point when an electron is added to or removed from the system. By analyzing the Fukui function, one can pinpoint the specific atoms most likely to undergo nucleophilic (f⁺) or electrophilic (f⁻) attack, providing a more detailed picture of local reactivity than the MEP map alone.

Theoretical Studies of Hydrogen Bonding Interactions and Their Influence on Material Properties

Theoretical and computational studies are pivotal in understanding the non-covalent interactions that dictate the supramolecular architecture and material properties of crystalline solids. For this compound, while specific published theoretical studies are not extensively documented, its structural features allow for well-founded predictions based on analogous molecules and established principles of intermolecular forces. The primary sites for hydrogen bonding are the amino group (-NH₂) and the aromatic system.

The amino group, with its two hydrogen atoms, acts as a classic hydrogen bond donor. In the crystalline state, it is anticipated that these N-H groups will form intermolecular hydrogen bonds with electronegative atoms on adjacent molecules. Studies on closely related compounds, such as 2-iodoaniline (B362364) and 4-iodo-2-methylaniline, have shown the presence of weak N—H⋯N hydrogen bonds that link molecules into extended chains or stacked arrangements. iucr.orgnih.gov This type of interaction is fundamental to the packing efficiency and thermodynamic stability of the crystal lattice.

Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these interactions. By calculating molecular electrostatic potential surfaces, researchers can identify electron-rich (negative potential) and electron-deficient (positive potential) regions, predicting the most favorable sites for intermolecular bonding. Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis provide deeper insights into the nature and strength of these hydrogen and halogen bonds by examining orbital interactions and the topological properties of the electron density. researchgate.net The collective effect of these varied hydrogen bonds and other weak intermolecular forces determines the material properties of this compound, including its melting point, solubility, and polymorphism—the ability to exist in multiple crystal forms. mdpi.com

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₈IN), the molecular weight is 233.05 g/mol .

Upon electron impact ionization, a molecule of this compound loses an electron to form a molecular ion (M•+), which would be observed at a mass-to-charge ratio (m/z) of 233. Due to the presence of the stable aromatic ring, this molecular ion peak is expected to be reasonably intense. uni-saarland.de

The subsequent fragmentation of the molecular ion is highly characteristic and provides structural clues. For iodinated anilines, the carbon-iodine bond is often the weakest, leading to a prominent fragmentation pathway involving the loss of an iodine radical (I•), which has a mass of 127. This results in a significant peak at m/z 106, corresponding to the [C₇H₈N]⁺ fragment ion.

Other potential fragmentation pathways include the loss of a methyl radical (•CH₃) from the molecular ion, which would produce a fragment at m/z 218 ([M-15]⁺). The analysis of isomers, such as 2-iodo-4-methylaniline, confirms that the loss of iodine is a major characteristic fragmentation pattern for this class of compounds.

The expected primary fragmentation patterns for this compound are summarized in the table below.

| Ion | m/z (Mass/Charge Ratio) | Identity | Notes |

| [M]•+ | 233 | Molecular Ion | Represents the intact molecule minus one electron. |

| [M-I]+ | 106 | [C₇H₈N]+ | Results from the cleavage of the C-I bond, a characteristic fragmentation for iodo-aromatic compounds. |

| [M-CH₃]+ | 218 | [C₆H₅IN]+ | Results from the loss of a methyl group. |

| [I]+ | 127 | I+ | A peak corresponding to the iodine cation may also be observed. |

These fragmentation patterns are crucial for the unequivocal identification of this compound in complex mixtures and for confirming the success of synthetic procedures.

Key Chemical Reactions and Transformations

Reactions at the Amino Group

The amino group can undergo a range of reactions typical for aromatic amines, such as diazotization followed by Sandmeyer-type reactions to introduce other functional groups. It can also be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions.

Reactions Involving the Iodine Atom

The iodine atom is an excellent leaving group in various cross-coupling reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with various amines in the presence of a palladium catalyst.

Sonogashira Coupling

The palladium-catalyzed coupling with terminal alkynes provides a direct route to substituted alkynyl anilines.

Heck Coupling

This reaction with alkenes, catalyzed by palladium, leads to the formation of substituted styrenes.

Electrophilic Aromatic Substitution

The electron-donating amino and methyl groups activate the aromatic ring towards electrophilic substitution. The positions for substitution will be influenced by the directing effects of these groups.

Applications in Modern Organic Synthesis

Use in Palladium-Catalyzed Cross-Coupling Reactions

As highlighted previously, this compound is a key substrate in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular frameworks found in many biologically active compounds and functional materials. For instance, it can be used in the synthesis of substituted carbazoles via a one-pot, two-step procedure involving an initial N-arylation followed by a palladium-catalyzed cyclization. nih.gov

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic systems. For example, its derivatives can be used to construct complex polycyclic scaffolds like hexahydromethanocarbazoles, which are considered privileged structures in drug discovery. researchgate.net

Precursor for Other Substituted Anilines and Complex Molecules

Through the diverse reactions at its functional groups, this compound can be converted into a wide range of other substituted anilines and more complex molecules. The ability to sequentially or concurrently modify the iodo and amino functionalities provides a powerful strategy for molecular diversification.

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-6-methylaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves iodination of 6-methylaniline derivatives. For example, direct electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under controlled acidic conditions (e.g., H₂SO₄/HNO₃) . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical. Purity can be confirmed using melting point analysis (expected range: 61–63°C for analogous iodoanilines) and HPLC (>95% purity threshold) .

Q. How should researchers characterize this compound, and what spectral data are critical?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm aromatic substitution patterns (e.g., deshielded NH₂ protons at δ 5.2–5.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- GC-MS : For molecular ion detection (m/z ≈ 233.04) and fragmentation patterns .

- Elemental Analysis : To validate C, H, N, and I content (±0.3% deviation) .

- FT-IR : NH₂ stretching bands (~3400 cm⁻¹) and C-I vibrations (~550 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photolytic degradation and iodine loss. Avoid contact with oxidizing agents or moisture. Stability tests via periodic HPLC analysis (e.g., 0, 3, 6 months) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:

- Catalyst Selection : Test Pd(OAc)₂ vs. CuI-based systems under varying temperatures (80–120°C) .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF) for iodine activation .

- Steric Hindrance : Use computational modeling (DFT) to assess ortho-methyl group interference .

Document reaction conditions meticulously, including catalyst loading, ligand ratios, and degassing protocols.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Co-elution of iodinated byproducts (e.g., diiodo derivatives) in HPLC.

- Solution : Optimize mobile phase gradients (e.g., acetonitrile/0.1% TFA in water) and validate with LC-MS/MS .

- Challenge : Iodine volatility during GC analysis.

- Solution : Derivatize with acetic anhydride to stabilize the amine group before injection .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites.

- Compare activation energies for iodination at para vs. meta positions relative to the methyl group .

- Validate predictions experimentally via competitive reactions monitored by 1H NMR .

Q. What strategies address low yields in multi-step syntheses using this compound as a building block?

- Methodological Answer :

- Step Optimization : Isolate intermediates (e.g., Boc-protected amines) to prevent side reactions.

- Catalyst Screening : Test palladium/NHC complexes for enhanced turnover in C-N couplings .

- In Situ Monitoring : Use ReactIR or UV-Vis to track iodine displacement kinetics .

Data Contradiction & Validation

Q. How should researchers analyze conflicting melting point data for this compound derivatives?

- Methodological Answer :

- Reproducibility Tests : Repeat measurements using calibrated equipment (e.g., Büchi M-560) and standardized heating rates (1°C/min) .

- Polymorphism Screening : Perform DSC to detect multiple crystalline forms.

- Purity Correlation : Cross-reference with elemental analysis and HPLC to rule out impurity effects .

Q. What statistical approaches validate the reproducibility of spectroscopic data across labs?

- Methodological Answer :

- Use interlaboratory studies with shared reference samples.

- Apply ANOVA to assess variance in NMR chemical shifts or GC retention times .

- Publish raw spectral data in open repositories (e.g., Zenodo) for peer validation .

Experimental Design

Q. How to design a study investigating the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.